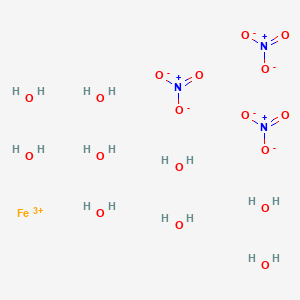

Iron(III) nitrate nonahydrate

Descripción

Propiedades

IUPAC Name |

iron(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUEWJRBJDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-48-4 (Parent), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015754 | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Ferric nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-61-8 | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, iron(3+) salt, nonahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Iron(III) Nitrate Nonahydrate: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), a significant inorganic compound with diverse applications in materials science and burgeoning relevance in the biomedical field. This document details its core physicochemical properties, crystal structure, experimental protocols for its synthesis and characterization, and its pivotal role as a precursor in the development of iron-based nanomaterials for drug delivery systems.

Physicochemical Properties

Iron(III) nitrate nonahydrate is a pale violet, hygroscopic crystalline solid.[1][2][3] It is highly soluble in water, ethanol, and acetone.[3][4] The quantitative physicochemical properties are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Fe(NO₃)₃·9H₂O | [5] |

| Molar Mass | 404.00 g/mol | [6] |

| Appearance | Pale violet to grayish-white monoclinic crystals | [4][7] |

| Density | 1.684 g/cm³ | [4] |

| Melting Point | 47.2 °C | [1][4] |

| Boiling Point | 125 °C (decomposes) | [1][4] |

| Solubility in Water | 82.5 g/100 mL at 20°C | [7] |

| Solubility in Other Solvents | Soluble in alcohol and acetone | [1] |

| Magnetic Susceptibility (χ) | +15,200.0·10⁻⁶ cm³/mol | [1] |

Crystal Structure

The hexahydrate form crystallizes in the cubic space group P a -3. Its structure consists of hexaaquairon(III) [Fe(H₂O)₆]³⁺ octahedra and nitrate anions, interconnected by hydrogen bonds.[7][8] This arrangement is a common motif for hydrated metal nitrates.

Table 2: Crystallographic Data for Iron(III) Nitrate Hexahydrate (--INVALID-LINK--₃)

| Parameter | Value | Reference |

| Crystal System | Cubic | |

| Space Group | P a -3 | |

| Unit Cell Parameter (a) | 11.13 Å | |

| Coordination Geometry | Octahedral | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as its application in the synthesis of iron oxide nanoparticles.

Synthesis of this compound Crystals

This compound can be reliably synthesized in the laboratory by the reaction of iron metal with nitric acid.[1]

Protocol:

-

Reaction Setup: To a mixture of 100 ml of concentrated nitric acid and 30 ml of water, add 50 g of iron filings or fine turnings in small portions.

-

Reaction Control: The reaction rate can be managed by the rate of iron addition and by gently heating the mixture, ensuring the temperature does not exceed 70°C.

-

Dissolution and Filtration: Once the iron has almost completely dissolved, filter the hot solution to remove any unreacted iron or impurities. The resulting filtrate is often dark due to colloidal basic nitrates.

-

Crystallization: Set the filtrate aside to cool and crystallize. The color of the solution will lighten as the colloidal salts are converted to the normal nitrate. If crystals do not form readily upon cooling, crystallization can be induced by the addition of a small amount of concentrated nitric acid, as the salt is less soluble in nitric acid than in water.

-

Isolation and Drying: Collect the formed pale violet crystals by filtration and dry them in a vacuum desiccator to obtain the final nonahydrate product.

Characterization of Crystals

The synthesized crystals can be characterized using a suite of standard analytical techniques to confirm their identity, purity, and structure.

Protocols:

-

X-ray Diffraction (XRD): The phase composition and crystal structure are analyzed using an X-ray diffractometer, typically with Cu-Kα radiation. This technique is essential to confirm the crystalline nature and determine the unit cell parameters.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the characteristic vibrational bands of the nitrate groups and the coordinated water molecules, confirming the composition of the hydrate.[9]

-

Thermogravimetric Analysis (TGA): TGA is performed by heating the sample from room temperature to several hundred degrees Celsius under a controlled atmosphere. This analysis determines the thermal stability and confirms the number of water molecules by measuring the mass loss corresponding to dehydration.[9]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology and surface features.[9]

Applications in Drug Development

The primary relevance of this compound in the pharmaceutical and biomedical sectors is its role as a precursor for the synthesis of iron oxide nanoparticles (IONPs).[7] These nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have unique superparamagnetic properties, making them highly suitable for a range of biomedical applications.

-

Targeted Drug Delivery: IONPs can be functionalized with drugs and targeting ligands. An external magnetic field can then be used to guide these nanoparticles to a specific site in the body, such as a tumor, increasing the local concentration of the drug and reducing systemic side effects.

-

Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) serve as excellent contrast agents for MRI, enhancing the imaging of tissues and organs.

-

Hyperthermia Cancer Therapy: When subjected to an alternating magnetic field, IONPs generate localized heat, which can be used to selectively destroy cancer cells in a technique known as magnetic hyperthermia.

Protocol for Synthesis of Iron Oxide Nanoparticles (Sol-Gel Method)

A common method to synthesize IONPs from this compound is the sol-gel technique.

Protocol:

-

Precursor Solution: Prepare a 0.15 M solution of this compound by dissolving it in ethylene (B1197577) glycol at 50°C. Stir for 90 minutes to ensure homogeneity.

-

Gel Formation: Increase the temperature to 80°C with continuous stirring. Continue until a brown, semi-solid gel is formed.

-

Aging and Drying: Age the gel for 5 days at room temperature. Subsequently, dry the gel at 100°C for 5 hours to obtain a solid xerogel.

-

Annealing: Anneal the xerogel at a high temperature (e.g., 800°C for 150 minutes) to induce the formation of crystalline iron oxide nanoparticles.

-

Final Product: Cool the product to room temperature and grind it into a fine powder. The resulting particle size can typically be controlled between 15 and 50 nm.

Conclusion

This compound is a foundational inorganic salt whose significance extends from fundamental chemistry to advanced biomedical applications. Its well-defined properties and straightforward synthesis make it a reliable laboratory reagent. Critically, its role as a precursor to iron oxide nanoparticles positions it as a key enabling material for innovations in targeted drug delivery, advanced medical imaging, and novel cancer therapies. A thorough understanding of its core characteristics, as outlined in this guide, is essential for researchers and professionals working at the interface of chemistry, materials science, and medicine.

References

- 1. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Monoclinic crystal system - Wikipedia [en.wikipedia.org]

- 5. Structural and Physical Characterization of (Nitrato)iron(III) Porphyrinates [Fe(por)(NO3)] — Variable Coordination of Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron (III) Nitrate, Nonahydrate | Noah Chemicals [store.noahchemicals.com]

- 7. americanelements.com [americanelements.com]

- 8. scbt.com [scbt.com]

- 9. Iron nitrate (Fe(NO3)3) nonahydrate | FeH18N3O18 | CID 16211566 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ferric Nitrate Nonahydrate (CAS: 7782-61-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for ferric nitrate (B79036) nonahydrate. The information is curated to support research and development activities, particularly in the fields of materials science, catalysis, and nanomedicine.

Physicochemical Properties

Ferric nitrate nonahydrate, with the chemical formula Fe(NO₃)₃·9H₂O, is a readily available and versatile iron salt.[1][2] It typically appears as pale violet or grayish-white monoclinic crystals.[1][2][3] This compound is hygroscopic and highly soluble in water, ethanol (B145695), and acetone.[1][2][3]

| Property | Value | References |

| CAS Number | 7782-61-8 | [2] |

| Molecular Formula | Fe(NO₃)₃·9H₂O | [1] |

| Molecular Weight | 404.00 g/mol | [1] |

| Appearance | Pale violet to grayish-white monoclinic crystals | [1][2][3] |

| Melting Point | 47.2 °C | [4] |

| Boiling Point | 125 °C (decomposes) | [4] |

| Density | 1.68 g/cm³ | [1][3] |

| Solubility in Water | 82.5 g/100 mL at 20°C | |

| Solubility in Other Solvents | Soluble in ethanol and acetone | [1][2][3] |

| pH of 0.1 M Aqueous Solution | ~2.02 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ferric nitrate nonahydrate.

| Spectroscopy | Key Features and Observations |

| Infrared (IR) | The IR spectrum of ferric nitrate nonahydrate exhibits characteristic bands corresponding to the nitrate groups (NO₃⁻) and water of hydration (H₂O). Strong absorptions are typically observed around 1380 cm⁻¹ due to the N-O stretching vibrations of the nitrate ion. The presence of water is indicated by broad absorption bands in the region of 3200-3500 cm⁻¹ (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending). |

| Raman | Raman spectroscopy provides complementary information. The symmetric stretching mode of the nitrate ion (ν₁) is typically observed as a strong, sharp peak around 1045 cm⁻¹. Other bands related to nitrate bending and asymmetric stretching, as well as Fe-O vibrations from the hydrated iron core, can also be identified. |

| UV-Vis | In aqueous solutions, the UV-Vis spectrum of ferric nitrate is characterized by a strong absorbance in the UV region due to charge transfer transitions between the iron(III) ion and the nitrate ligands. A shoulder is often observed in the visible region around 430-570 nm, which contributes to the pale violet color of the solution. |

Thermal Decomposition

The thermal decomposition of ferric nitrate nonahydrate is a multi-step process involving dehydration and the subsequent breakdown of the anhydrous salt to form iron(III) oxide.[3]

The process can be summarized as follows:

-

Dehydration: Upon heating, the nine water molecules are progressively lost. This process typically begins above its melting point of 47.2 °C.

-

Hydrolysis and Denitrification: As the temperature increases, hydrolysis reactions occur, leading to the formation of intermediate species such as iron hydroxy nitrates.

-

Formation of Iron(III) Oxide: At higher temperatures, typically starting around 125 °C, the anhydrous ferric nitrate and its intermediates decompose to yield the final product, iron(III) oxide (Fe₂O₃), along with the release of nitrogen oxides and oxygen.

A simplified representation of the overall decomposition reaction is:

2--INVALID-LINK-- → Fe₂O₃(s) + 6NO₂(g) + 1.5O₂(g) + 18H₂O(g)

Hazard and Safety Information

Ferric nitrate nonahydrate is a strong oxidizing agent and can cause fire or explosion when in contact with combustible materials. It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

-

H272: May intensify fire; oxidizer.

-

H314: Causes severe skin burns and eye damage.

Experimental Protocols

Synthesis of Iron Oxide (γ-Fe₂O₃) Nanoflakes

This protocol details a solvothermal method for the synthesis of mesoporous γ-Fe₂O₃ nanoflakes using ferric nitrate nonahydrate as the iron precursor. This method is relevant for researchers in materials science and those developing nanoparticles for various applications, including drug delivery.

Materials:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

2-Propanol

-

Absolute ethanol

-

Deionized water

Equipment:

-

Magnetic stirrer

-

Stainless steel-lined Teflon autoclave

-

Electric oven

-

Furnace

-

Filtration apparatus

Procedure:

-

Precursor Solution Preparation: Dissolve 0.202 g of ferric nitrate nonahydrate in 40 mL of 2-propanol with magnetic stirring.

-

Glycerol Addition: Slowly add 10 mL of glycerol to the solution and continue stirring until a homogeneous mixture is obtained.

-

Solvothermal Reaction: Transfer the resulting mixture to a stainless steel-lined Teflon autoclave and heat at 180 °C for 16 hours. Allow the autoclave to cool to room temperature naturally.

-

Washing and Drying: Collect the product and wash it thoroughly with absolute ethanol several times. Dry the powder in an electric oven at 60 °C.

-

Calcination: Calcine the dried powder in a furnace under an air atmosphere at 350 °C for 2 hours with a heating rate of 1 °C/min to obtain mesoporous γ-Fe₂O₃ nanoflakes.

Analytical Titration for Purity Determination

This protocol describes a complexometric back titration method for determining the purity of ferric nitrate nonahydrate.

Materials:

-

Ferric nitrate nonahydrate sample

-

Deionized water

-

EDTA standard solution (e.g., 0.1 M)

-

Zinc sulfate (B86663) standard solution

-

HAc-NaAc buffer solution (pH 5-6)

-

Xylenol orange indicator

Procedure:

-

Sample Preparation: Accurately weigh a sample of ferric nitrate nonahydrate and dissolve it in deionized water to prepare a solution with a pH between 1.1 and 2.2.

-

Complexation with EDTA: Add a known excess amount of a standardized EDTA solution to the ferric nitrate solution. The EDTA will form a stable complex with the Fe³⁺ ions.

-

Back Titration: Add HAc-NaAc buffer to adjust the pH of the solution to 5-6.

-

Add a few drops of xylenol orange indicator.

-

Titrate the excess, unreacted EDTA with a standardized zinc sulfate solution until the endpoint is reached, indicated by a color change.

-

Calculation: The amount of Fe³⁺ in the original sample can be calculated based on the initial amount of EDTA added and the amount of zinc sulfate solution used in the back titration.

Visualizations

Experimental Workflow: Synthesis of Iron Oxide Nanoparticles

Caption: Workflow for the synthesis of γ-Fe₂O₃ nanoflakes.

Logical Relationship: Applications in Research and Drug Development

Caption: Applications of ferric nitrate nonahydrate in research.

References

- 1. researchgate.net [researchgate.net]

- 2. iieta.org [iieta.org]

- 3. Sciencemadness Discussion Board - Iron III Nitrate Fe(NO3)3 synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. THERMAL DECOMPOSITION OF HYDRATED IRON, CHROMIUM, AND NICKEL NITRATES AND THEIR MIXTURES (Technical Report) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O, is a significant compound with diverse applications, including in catalysis and as a precursor in the synthesis of iron-based materials.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of iron(III) nitrate nonahydrate, supported by quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Physical Properties

This compound is a crystalline solid that is highly soluble in water.[3] Its physical characteristics are crucial for handling, storage, and application in various experimental setups.

General Characteristics

Fe(NO₃)₃·9H₂O typically appears as pale violet, grayish-white, or colorless monoclinic crystals.[4][5][6] The compound is odorless and is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[7][8]

Quantitative Physical Data

The key quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 404.00 g/mol | [5][9][10] |

| Melting Point | 47.2 °C (117.0 °F; 320.3 K) | [11][12] |

| Boiling Point | 125 °C (257 °F; 398 K) | [11] |

| Density | 1.68 g/cm³ (at 20 °C) | [8][12] |

| Crystal Structure | Monoclinic | [4][13] |

Solubility

This compound exhibits high solubility in water and is also soluble in other polar solvents such as ethanol (B145695) and acetone.[1][6][7] The aqueous solubility increases with temperature.

| Solvent | Solubility | Temperature | References |

| Water | 67 g/100 g | 0 °C | [4] |

| 82.5 g/100 g | 20 °C | [4] | |

| 87 g/100 g | 25 °C | [4] | |

| 105 g/100 g | 40 °C | [4] | |

| Ethanol | Soluble | - | [4] |

| Acetone | Soluble | - | [4] |

| Diethyl Ether | Very Soluble | - | [4] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of the Fe³⁺ ion and the nitrate groups, as well as the nine molecules of water of hydration.

Hydrolysis in Aqueous Solution

In aqueous solutions, the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, which is formed from the dissolution of Fe(NO₃)₃·9H₂O, undergoes hydrolysis.[14][15] This process involves the donation of a proton from a coordinated water molecule to a solvent water molecule, resulting in the formation of hydroxo- and oxo-iron(III) species and a decrease in the pH of the solution.[15] The extent of hydrolysis is dependent on the pH of the solution. To prevent the precipitation of iron(III) hydroxide, a small amount of nitric acid is often added to aqueous solutions of iron(III) nitrate.[8]

The stepwise hydrolysis of the [Fe(H₂O)₆]³⁺ ion can be represented by the following equilibria:

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺ [Fe(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H₃O⁺

Further reactions can lead to the formation of polynuclear species and ultimately the precipitation of iron(III) hydroxide, Fe(OH)₃.

Thermal Decomposition

Upon heating, this compound undergoes a complex series of decomposition reactions. The process begins with melting in its own water of crystallization, followed by dehydration and the simultaneous hydrolysis and elimination of nitric acid.[16] The ultimate decomposition product upon strong heating is ferric oxide (α-Fe₂O₃).[16] The thermal decomposition is a multi-step process involving various intermediates.[16]

A simplified representation of the overall thermal decomposition is:

2--INVALID-LINK-- → Fe₂O₃(s) + 6NO₂(g) + 1.5O₂(g) + 18H₂O(g)

Experimental Protocols

The characterization of Fe(NO₃)₃·9H₂O involves a variety of analytical techniques. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of Fe(NO₃)₃·9H₂O can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of Fe(NO₃)₃·9H₂O is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts is recorded as the melting point. Due to its hygroscopic nature, care must be taken to use a dry sample.

-

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile of the compound.

-

Apparatus: Thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of Fe(NO₃)₃·9H₂O (typically 5-10 mg) is placed in the TGA sample pan.

-

The sample is heated in a controlled atmosphere (e.g., air or an inert gas like nitrogen) from ambient temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[7]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) provides information about the different stages of decomposition and the thermal stability of the compound.

-

Characterization Workflow

A typical workflow for the comprehensive characterization of Fe(NO₃)₃·9H₂O is depicted below. This involves a combination of spectroscopic and thermal analysis techniques to elucidate its structure, composition, and thermal behavior.

Safety and Handling

This compound is an oxidizing agent and can intensify fires.[7] It is also a skin and eye irritant.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] It should be stored in a cool, dry, well-ventilated place away from combustible materials.[9] Due to its deliquescent nature, it should be stored in a tightly sealed container.[7]

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The quantitative data presented in tabular format, along with the descriptions of its chemical behavior and generalized experimental methodologies, offer a valuable resource for researchers, scientists, and professionals in drug development. The included diagrams for the hydrolysis pathway and characterization workflow serve to visually summarize key concepts. A comprehensive understanding of these properties is crucial for the safe and effective application of this versatile compound in scientific and industrial settings.

References

- 1. akjournals.com [akjournals.com]

- 2. hou.usra.edu [hou.usra.edu]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Thermal Decomposition of Fe(NO3)3·9H2O | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. flinnsci.ca [flinnsci.ca]

- 9. researchgate.net [researchgate.net]

- 10. Ferric nitrate | Fe(NO3)3 | CID 25251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. youtube.com [youtube.com]

- 15. abcescolar.pt [abcescolar.pt]

- 16. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 [mdpi.com]

Solubility Profile of Iron(III) Nitrate Nonahydrate in Water and Ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of iron(III) nitrate (B79036) nonahydrate in two common laboratory solvents: water and ethanol (B145695). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise solubility data and detailed experimental methodologies.

Core Solubility Data

The solubility of iron(III) nitrate nonahydrate exhibits significant differences between water and ethanol, which is a critical consideration for its application in various chemical processes.

Solubility in Water

This compound is highly soluble in water. The solubility increases with temperature, a common characteristic for many inorganic salts.

| Temperature (°C) | Solubility ( g/100 g of Water) |

| 0 | 67[1] |

| 20 | 82.5[1] |

| 25 | 87[1] |

| 40 | 105[1] |

Solubility in Ethanol

While qualitatively described as soluble in ethanol in many sources, quantitative data is less readily available. A key study on the solid-liquid equilibria of this compound in ethanol provides crucial insights into its behavior in this solvent. It is important to note that dissolving this compound in ethanol can lead to complex chemical reactions, including the formation of iron(III) hydroxide (B78521) precipitates, which can affect the apparent solubility.

A study by Keller et al. investigated the solid-liquid equilibria of this compound in ethanol at various temperatures. While the direct solubility of the nonahydrate salt is not straightforwardly reported as a simple value due to these reactions, the research provides extensive data on the phase behavior, which is essential for understanding its dissolution characteristics in ethanol. For practical purposes, it is understood to be soluble, but for precise applications, consulting the detailed phase diagrams in the original research is recommended.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of an inorganic salt like this compound in a given solvent. This protocol is based on the well-established gravimetric method.

I. Materials and Equipment

-

This compound (analytical grade)

-

Solvent (deionized water or absolute ethanol)

-

Thermostatic water bath or incubator

-

Beakers and conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

-

Drying oven

-

Spatula and weighing paper

-

Calibrated thermometer

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a filtration apparatus that has been equilibrated to the experimental temperature. This step is critical to separate the saturated solution from any undissolved solid.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume or weight of the clear filtrate into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent from the solution by placing the evaporating dish in a drying oven set to a temperature that will not decompose the salt (e.g., below its melting point of approximately 47.2 °C for the nonahydrate).

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry salt residue.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved salt by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Determine the mass of the solvent in the sample of the saturated solution.

-

Express the solubility in grams of solute per 100 grams of solvent.

-

Visualizing the Experimental Workflow

The logical flow of the gravimetric method for solubility determination can be visualized as follows:

Caption: Gravimetric method for solubility determination.

This technical guide provides foundational data and a robust experimental protocol for determining the solubility of this compound. For applications requiring the highest precision, particularly in ethanol, consulting specialized literature on solid-liquid equilibria is strongly advised.

References

Molar mass and density of iron(III) nitrate nonahydrate

An In-depth Technical Guide to Iron(III) Nitrate (B79036) Nonahydrate for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental protocols for iron(III) nitrate nonahydrate. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or other laboratory applications.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molar Mass | 404.00 g/mol | [1][2][3] |

| 403.999 g/mol | [4] | |

| Density | 1.68 g/cm³ (at 20 °C) | [4][5][6] |

| 1.6429 g/cm³ | [4] | |

| Melting Point | 47.2 °C | [5][6] |

| Boiling Point | 125 °C (decomposes) | [4] |

| Solubility in Water | Very soluble | [3][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its density are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from iron metal and nitric acid.[6][7]

Materials:

-

Iron filings or powder

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Glass stirring rod

-

Heating plate (optional)

-

Filtration apparatus (funnel, filter paper)

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add iron filings in small portions to a beaker containing a 4:1 mixture of concentrated nitric acid and water. The reaction is exothermic and will produce nitrogen oxide gases, which are toxic.

-

Stir the mixture gently with a glass rod. The reaction can be controlled by the rate of addition of the iron filings. If necessary, gentle heating can be applied to maintain the reaction, but the temperature should not exceed 70°C.

-

Continue adding iron filings until the reaction ceases.

-

Once the iron has dissolved, filter the resulting solution to remove any unreacted iron or solid impurities.

-

Transfer the filtrate to a crystallizing dish and allow it to cool and stand. Pale violet crystals of this compound will form.

-

Decant the supernatant liquid and collect the crystals. The crystals can be dried in a desiccator.

Determination of Density by Liquid Displacement

This protocol outlines the determination of the density of this compound crystals using the liquid displacement method.

Materials:

-

This compound crystals

-

A liquid in which the salt is insoluble (e.g., a saturated solution of iron(III) nitrate or a non-polar solvent like hexane)

-

Graduated cylinder

-

Analytical balance

Procedure:

-

Weigh a sample of dry this compound crystals using an analytical balance. Record this mass.

-

Pour a known volume of the chosen liquid into a graduated cylinder. Record this initial volume (V₁).

-

Carefully add the weighed crystals to the graduated cylinder, ensuring that all the crystals are submerged and no liquid splashes out.

-

Gently tap the cylinder to dislodge any air bubbles adhering to the crystals.

-

Record the new volume of the liquid in the graduated cylinder (V₂).

-

The volume of the this compound crystals is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) of the crystals using the formula: ρ = mass / V.

Visualization of a Catalytic Application Workflow

Iron(III) nitrate is utilized as a catalyst in various organic reactions. The following diagram illustrates a generalized workflow for its use in the synthesis of sodium amide from sodium and ammonia, a reaction it is known to catalyze.[7]

Caption: Workflow for the iron(III) nitrate catalyzed synthesis of sodium amide.

References

- 1. Catalysis of a sodium thiosulfate and iron(III) nitrate reaction | Class experiment | RSC Education [edu.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mt.com [mt.com]

- 5. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 6. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 7. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Data (IR and Raman) of Iron(III) Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectral data for iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O. This document is intended to serve as a core reference for researchers and professionals who utilize vibrational spectroscopy for the characterization of this compound in various applications, including materials science and drug development.

Introduction

Iron(III) nitrate nonahydrate is a crystalline solid that is commonly used as a precursor in the synthesis of various iron-containing materials. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a powerful non-destructive method for the characterization of this compound. The spectra yield a unique molecular fingerprint, revealing information about the vibrational modes of the nitrate ions, the water of hydration, and the coordination of the iron center. Understanding these spectral features is crucial for quality control, reaction monitoring, and structural elucidation.

Spectral Data

The vibrational spectrum of this compound is characterized by the distinct modes of the nitrate ion (NO₃⁻), the water molecules (H₂O), and the Fe-O coordination sphere. The following tables summarize the key vibrational bands observed in the IR and Raman spectra of solid this compound.

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 (broad) | O-H stretching | ν(O-H) of coordinated and lattice water |

| ~1635 | H-O-H bending | δ(H₂O) of coordinated and lattice water |

| ~1384 (very strong) | Asymmetric NO₃⁻ stretching | ν₃(NO₃⁻) |

| ~1030 | Symmetric NO₃⁻ stretching | ν₁(NO₃⁻) (IR-active due to symmetry lowering) |

| ~815 | Out-of-plane NO₃⁻ bending | ν₂(NO₃⁻) |

| ~715 | In-plane NO₃⁻ bending | ν₄(NO₃⁻) |

| Below 600 | Fe-O stretching and water librational modes | ν(Fe-O), ρ(H₂O) |

Table 2: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 (broad) | O-H stretching | ν(O-H) of coordinated and lattice water |

| ~1380 (strong) | Asymmetric NO₃⁻ stretching | ν₃(NO₃⁻) |

| ~1045 (very strong) | Symmetric NO₃⁻ stretching | ν₁(NO₃⁻) |

| ~720 | In-plane NO₃⁻ bending | ν₄(NO₃⁻) |

| Below 400 | Fe-O stretching and lattice modes | ν(Fe-O) and lattice vibrations |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical form of the sample.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for obtaining IR and Raman spectra of solid this compound, based on common laboratory practices.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common technique for acquiring the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation:

-

A Fourier-transform infrared spectrometer, such as a Thermo Scientific Nicolet 4700[1], equipped with a diamond or germanium ATR crystal.

Sample Preparation:

-

A small amount of the crystalline this compound is placed directly onto the ATR crystal.

-

A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is acquired.

-

The final spectrum is typically an average of multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.

-

The spectrum is recorded over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy

FT-Raman spectroscopy is a suitable method for analyzing this compound, as it minimizes fluorescence issues that can arise with visible lasers.

Instrumentation:

-

An FT-Raman spectrometer, for instance, a Bio-Rad FTS 175C with a Raman accessory[2], equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm).

Sample Preparation:

-

A small amount of the crystalline sample is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected in a backscattering or 90-degree geometry.

-

The spectrum is acquired over a Stokes shift range, typically from 3500 to 100 cm⁻¹.

-

Multiple scans are accumulated to achieve a good signal-to-noise ratio.

-

The spectral resolution is typically set to 2 or 4 cm⁻¹.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for vibrational spectroscopy and the logical relationship between the observed spectral features and the molecular structure of this compound.

Caption: Experimental workflow for obtaining IR and Raman spectra.

Caption: Interpretation of spectral peaks from molecular components.

Conclusion

This technical guide has provided a consolidated resource for the IR and Raman spectral data of this compound. The tabulated data, detailed experimental protocols, and visual representations of the workflow and spectral interpretation logic offer a comprehensive foundation for researchers and professionals. Accurate and consistent application of these spectroscopic techniques is essential for the reliable characterization of this important inorganic compound.

References

Thermogravimetric Analysis of Iron(III) Nitrate Nonahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). This guide details the experimental protocol, presents quantitative data on the thermal decomposition process, and illustrates the decomposition pathway, serving as a valuable resource for professionals in research and development.

Introduction

Iron(III) nitrate nonahydrate is a crystalline solid that is thermally unstable and undergoes a multi-step decomposition upon heating. Thermogravimetric analysis is a crucial technique for characterizing this process, providing quantitative information about the temperature ranges and mass losses associated with each decomposition stage. Understanding the thermal behavior of this compound is essential for its application in various fields, including as a precursor for the synthesis of iron oxides and in catalytic processes.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that proceeds through several stages. Initially, the compound undergoes dehydration, losing its nine water molecules. This is followed by the decomposition of the anhydrous iron(III) nitrate, which involves the formation of intermediate species such as iron oxyhydroxide and ultimately yields iron(III) oxide (Fe₂O₃) as the final solid product.[1][2] The gaseous byproducts of the nitrate decomposition are primarily oxides of nitrogen.

Caption: Thermal decomposition pathway of this compound.

Quantitative TGA Data Summary

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of this compound. The data is compiled from various studies and represents typical decomposition behavior. Experimental conditions such as heating rate and atmosphere can influence the precise temperature ranges.

Table 1: Summary of Thermal Decomposition Stages

| Stage | Temperature Range (°C) | Mass Loss (%) | Lost Species |

| 1. Dehydration | 30 - 150 | ~45% | 9 H₂O |

| 2. Decomposition of Nitrate | 150 - 250 | ~35% | Nitrogen Oxides (NOx), O₂ |

| Total | 30 - 250 | ~80% |

Table 2: Detailed Analysis of Decomposition Steps

| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Loss of Water of Hydration | ~30 | ~100 | 45.04 | 44-46 |

| Decomposition to Iron(III) Oxide | ~150 | ~200 | 35.15 (as NOx and O₂) | 34-36 |

| Final Residue | >250 | - | 19.81 (as Fe₂O₃) | ~20 |

Experimental Protocol

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating is required. The instrument should have the capability for controlled gas flow.

Materials

-

This compound (Fe(NO₃)₃·9H₂O), analytical grade

-

Inert gas (e.g., Nitrogen, Argon) of high purity

-

Oxidative gas (e.g., dry air) of high purity (for specific studies)

-

Alumina or platinum crucibles

Experimental Workflow

The following diagram illustrates the general workflow for the TGA experiment.

Caption: Experimental workflow for TGA of this compound.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, pre-tared TGA crucible (alumina or platinum).

-

Record the exact mass of the sample.

-

-

Instrument Setup:

-

Place the crucible containing the sample into the TGA instrument's autosampler or furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to a final temperature of approximately 600°C at a constant heating rate of 10°C/min. A higher final temperature ensures the complete decomposition to the stable oxide.

-

-

-

Data Acquisition:

-

Initiate the TGA run.

-

The instrument will record the sample's mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Plot the derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.

-

From the TGA curve, determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage of mass loss for each step and correlate it with the theoretical mass loss for the proposed decomposition reactions.

-

Conclusion

This technical guide provides a thorough examination of the thermogravimetric analysis of this compound. The presented data and experimental protocol offer a solid foundation for researchers and scientists working with this compound. The multi-step decomposition, involving dehydration and nitrate breakdown to form iron(III) oxide, is a well-defined process that can be accurately characterized using TGA. Adherence to the detailed experimental protocol will ensure the acquisition of reliable and reproducible data, which is critical for both fundamental research and practical applications in drug development and materials science.

References

An In-Depth Technical Guide to the Magnetic Properties of Iron(III) Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O. The document details the paramagnetic nature of this compound, arising from the high-spin d⁵ electronic configuration of the iron(III) ion within the hexaaqua complex, [Fe(H₂O)₆]³⁺. This guide includes a summary of its magnetic susceptibility and magnetic moment, detailed experimental protocols for magnetic property determination, and a theoretical framework based on Crystal Field Theory.

Introduction

Iron(III) nitrate nonahydrate is a crystalline solid that is readily soluble in water.[1] In its solid state and in solution, the iron(III) ion exists as the hexaaqua complex, [Fe(H₂O)₆]³⁺. The magnetic properties of this compound are of significant interest in various fields, including coordination chemistry, materials science, and as a precursor in the synthesis of magnetic nanoparticles. This guide will delve into the fundamental principles governing its magnetic behavior and provide practical information for its characterization.

Theoretical Background: The Origin of Paramagnetism

The magnetic properties of this compound are a direct consequence of the electronic structure of the central iron(III) ion.

Crystal Field Theory and Electronic Configuration

According to Crystal Field Theory, in an octahedral complex such as [Fe(H₂O)₆]³⁺, the five degenerate d-orbitals of the iron ion are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The Fe³⁺ ion has a d⁵ electronic configuration.

Water is considered a weak-field ligand, meaning the crystal field splitting energy (Δo) is smaller than the spin-pairing energy (P). Consequently, the electrons will occupy the d-orbitals to maximize the total spin, leading to a high-spin configuration . In this arrangement, each of the five d-orbitals is singly occupied, resulting in five unpaired electrons .[2][3]

// Electrons node [shape=none, label="↑"]; e1 [pos="2.2,1.2!"]; e2 [pos="2.6,1.2!"]; e3 [pos="3.0,1.2!"]; e4 [pos="2.4,2.2!"]; e5 [pos="2.8,2.2!"]; } dot Figure 1: d-orbital splitting for a high-spin d⁵ complex.

Magnetic Moment

The presence of unpaired electrons gives rise to a permanent magnetic moment. For a system with only spin contribution to the magnetic moment, the spin-only magnetic moment (μs) can be calculated using the following equation:

μs = √[n(n+2)]

where 'n' is the number of unpaired electrons. For the [Fe(H₂O)₆]³⁺ ion with n=5, the theoretical spin-only magnetic moment is:

μs = √[5(5+2)] = √35 ≈ 5.92 Bohr Magnetons (B.M.)

This high magnetic moment is characteristic of paramagnetic materials.

Quantitative Magnetic Data

This compound is a paramagnetic substance, and its magnetic susceptibility is positive and temperature-dependent, generally following the Curie-Weiss law.[4]

Magnetic Susceptibility and Magnetic Moment Data

| Temperature (K) | Molar Magnetic Susceptibility (χm) (x 10⁻⁶ cm³/mol) | Effective Magnetic Moment (μeff) (B.M.) |

| 4 | - | - |

| 100 | 45600 | 5.92 |

| 200 | 22800 | 5.92 |

| 298 | 15200[5] | 5.92 |

Note: The effective magnetic moment is calculated using the equation μeff = 2.828√(χm·T).

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic susceptibility of this compound can be determined using several experimental techniques. The most common methods for solid and solution samples are the Gouy method and the Evans method, respectively.

Gouy Method (for solid samples)

The Gouy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Apparatus:

-

Gouy balance (an analytical balance with a provision to suspend the sample between the poles of a magnet)

-

Electromagnet with a power supply

-

Sample tube (Gouy tube)

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

Procedure:

-

Calibration:

-

Measure the mass of the empty Gouy tube with the magnetic field off (m₁) and on (m₂).

-

Fill the Gouy tube with the calibrant to a specific height and measure its mass with the magnetic field off (m₃) and on (m₄).

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube with powdered this compound to the same height as the calibrant.

-

Measure the mass of the sample-filled tube with the magnetic field off (m₅) and on (m₆).

-

-

Calculation:

-

The mass susceptibility (χg) of the sample can be calculated using the change in mass and the known susceptibility of the calibrant.

-

The molar susceptibility (χm) is then obtained by multiplying the mass susceptibility by the molar mass of the compound.

-

Evans Method (for solutions)

The Evans method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution. It is based on the principle that the chemical shift of a reference proton (usually from the solvent) is altered by the bulk magnetic susceptibility of the solution.

Apparatus:

-

NMR spectrometer

-

Coaxial NMR tube (an inner and an outer tube)

-

A solution of this compound of known concentration in a suitable solvent (e.g., D₂O)

-

The pure solvent for the inner tube

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound with a precisely known concentration.

-

Fill the outer tube of the coaxial NMR tube with this solution.

-

Fill the inner tube with the pure solvent.

-

-

NMR Measurement:

-

Acquire the ¹H NMR spectrum of the sample.

-

Two separate signals for the reference proton will be observed: one from the solution in the outer tube and one from the pure solvent in the inner tube.

-

Measure the difference in the chemical shifts (Δδ) between these two signals in Hz.

-

-

Calculation:

-

The molar magnetic susceptibility (χm) can be calculated using the Evans equation, which relates Δδ to the concentration of the paramagnetic species and the spectrometer frequency.

-

Conclusion

This compound is a classic example of a paramagnetic coordination compound. Its magnetic properties are well-explained by the presence of five unpaired electrons in the high-spin d⁵ configuration of the [Fe(H₂O)₆]³⁺ ion. The magnetic susceptibility of this compound can be reliably determined using standard laboratory techniques such as the Gouy and Evans methods. This technical guide provides the foundational knowledge and practical protocols for the study and characterization of the magnetic properties of this compound, which is essential for its application in research and development.

References

An In-depth Technical Guide to the Hydrolysis of Iron(III) Nitrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of iron(III) nitrate (B79036) in aqueous solutions. It covers the fundamental chemical principles, the formation of various iron species, quantitative data on hydrolysis constants, and detailed experimental protocols for characterization.

Introduction to Iron(III) Hydrolysis

When iron(III) nitrate, Fe(NO₃)₃, is dissolved in water, the ferric ions (Fe³⁺) undergo extensive hydrolysis. The nitrate ion (NO₃⁻), being the conjugate base of a strong acid (nitric acid), does not hydrolyze and remains a spectator ion.[1] The hydrolysis process is primarily driven by the high charge density of the Fe³⁺ ion, which polarizes the coordinated water molecules, leading to the release of protons (H⁺) and a decrease in the solution's pH.[1][2]

Initially, the Fe³⁺ ion exists as the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺, in aqueous solution.[1][2] This complex then undergoes a series of stepwise deprotonation reactions to form various monomeric and polynuclear hydroxo- and oxo-bridged species. The specific species present in solution are highly dependent on factors such as pH, iron concentration, temperature, and ionic strength.[3][4][5]

The overall process can be summarized in three main stages:

-

Hydrolysis: Formation of monomeric and dimeric species like [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺, and the dimer [Fe₂(OH)₂(H₂O)₈]⁴⁺.[5][6]

-

Polymerization: Rapid growth into small polymers and subsequent formation of larger, slowly reacting polymeric species.[2]

-

Precipitation: Formation of solid phases of iron oxides and oxyhydroxides, such as ferrihydrite.[2][3][4]

Chemical Species and Equilibria

The hydrolysis of the hexaaquairon(III) ion can be represented by the following general equilibrium reaction:

xFe³⁺ + yH₂O ⇌ Feₓ(OH)ᵧ⁽³ˣ⁻ʸ⁾⁺ + yH⁺

Several key monomeric and polynuclear species have been identified in aqueous solutions of iron(III). The formation of these species is governed by specific hydrolysis constants (β).

Monomeric Species:

-

[Fe(OH)(H₂O)₅]²⁺

-

[Fe(OH)₂(H₂O)₄]⁺

-

[Fe(OH)₃(H₂O)₃]⁰

-

[Fe(OH)₄]⁻

Polynuclear Species:

-

[Fe₂(OH)₂(H₂O)₈]⁴⁺ (the primary dimeric species)[5]

-

Fe₃(OH)₄⁵⁺

-

Fe₁₂(OH)₃₄²⁺

The following diagram illustrates the initial steps of iron(III) hydrolysis.

Caption: Initial hydrolysis pathway of the hexaaquairon(III) ion.

Quantitative Data: Hydrolysis Constants

The equilibrium constants for the formation of various hydrolyzed iron(III) species are crucial for understanding and modeling the speciation of iron in aqueous solutions. These constants are often expressed as log β values. The table below summarizes key hydrolysis constants at infinite dilution and 25°C.[3][4][7]

| Reaction | Species Formed | log β |

| Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ | Fe(OH)²⁺ | -2.19 |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | Fe(OH)₂⁺ | -5.76 |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃⁰ + 3H⁺ | Fe(OH)₃⁰ | -14.30 |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | Fe(OH)₄⁻ | -21.71 |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | Fe₂(OH)₂⁴⁺ | -2.92 |

Experimental Protocols

The study of iron(III) hydrolysis involves a combination of techniques to prepare solutions, control experimental conditions, and analyze the resulting species.

Objective: To prepare a stable, standardized stock solution of iron(III) nitrate, preventing premature hydrolysis.

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh the required amount of Fe(NO₃)₃·9H₂O.

-

Dissolve the salt in a minimal amount of deionized water in a beaker.

-

To prevent hydrolysis, add a small amount of concentrated nitric acid to the solution.[8][9] The final solution should be clear and pale yellow.

-

Quantitatively transfer the solution to a volumetric flask of the desired volume.

-

Dilute to the mark with deionized water.

-

Mix the solution thoroughly by inverting the flask several times.

-

Standardize the iron concentration of the stock solution using a suitable analytical method (e.g., EDTA titration).

Objective: To determine the hydrolysis constants by monitoring the pH change upon addition of a base to an iron(III) nitrate solution.

Apparatus:

-

pH meter with a glass electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Burette

-

Stirring plate and stir bar

-

Constant temperature bath

Procedure:

-

Pipette a known volume of the standardized iron(III) nitrate solution into a thermostatted reaction vessel.

-

Add a known amount of a strong acid (e.g., HNO₃) to lower the initial pH and prevent initial hydrolysis.

-

Titrate the solution with a standard solution of a strong base (e.g., NaOH), adding small increments of the titrant.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration until a significant change in pH is observed, indicating the formation of hydrolyzed species and eventually precipitation.

-

The collected data (volume of titrant vs. pH) can be used to calculate the hydrolysis constants using appropriate software and speciation models.[3][4]

Objective: To identify and quantify the different iron(III) hydroxo complexes based on their characteristic absorption spectra.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a series of iron(III) nitrate solutions with varying pH values by adding controlled amounts of a strong acid or base.

-

Measure the absorbance spectrum of each solution over a specific wavelength range (typically 200-400 nm), where the ligand-to-metal charge transfer bands of the iron(III) hydroxo complexes are prominent.[6]

-

The spectra of solutions containing different mixtures of iron species can be analyzed using techniques like principal component analysis to determine the molar absorptivities and equilibrium constants of the individual species.[6]

The following diagram outlines a general experimental workflow for studying iron(III) hydrolysis.

Caption: General experimental workflow for hydrolysis studies.

Factors Influencing Hydrolysis

-

pH: The primary factor controlling the extent of hydrolysis. As pH increases, the equilibrium shifts towards the formation of more deprotonated and polynuclear species.[10][11]

-

Iron Concentration: At higher iron concentrations, the formation of polynuclear species, particularly the dimer [Fe₂(OH)₂]⁴⁺, becomes more significant.[5]

-

Temperature: An increase in temperature generally promotes hydrolysis.[6]

-

Ionic Strength: The ionic strength of the medium can affect the activity coefficients of the ions involved in the hydrolysis equilibria, thereby influencing the values of the hydrolysis constants.[3][4]

Conclusion

The hydrolysis of iron(III) nitrate is a complex process involving a series of pH-dependent equilibria that lead to the formation of various monomeric and polynuclear species. A thorough understanding of these processes is critical in fields such as environmental chemistry, materials science, and drug development, where the speciation of iron can significantly impact its reactivity, bioavailability, and toxicity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working with iron(III) in aqueous systems.

References

- 1. quora.com [quora.com]

- 2. solutions - Why do we have to prevent the hydrolysis of iron(III) nitrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iron (III) hydrolysis and solubility at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oceanrep.geomar.de [oceanrep.geomar.de]

An In-depth Technical Guide to the Safe Handling of Iron(III) Nitrate Nonahydrate

This guide provides comprehensive safety and handling information for iron(III) nitrate (B79036) nonahydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

Iron(III) nitrate nonahydrate is a deliquescent solid, meaning it readily absorbs moisture from the air. It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Citations |

| Chemical Formula | Fe(NO₃)₃ · 9H₂O | [1][2][3] |

| Molecular Weight | 404.00 g/mol | [1][4][5] |

| Appearance | Pale violet to grayish-white or light blue crystals. | [2][4][6] |

| Melting Point | Approximately 47 °C (117 °F) | [5][6][7][8][9] |

| Decomposition Temperature | 125 °C | [6] |

| Solubility | Soluble in water, alcohol, and acetone. | [2][10] |

| Density | 1.68 g/cm³ at 21°C | [10] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

| Hazard Classification | GHS Category | Hazard Statement | Citations |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | [1][3][6][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. | [1][6][7] |

| Oxidizing Solids | Category 3 | H272: May intensify fire; oxidizer. | [2][4] |

Hazard Pictograms:

corrosive, oxidizer

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and exposure.

A risk assessment should always be conducted before handling, but the following PPE is generally required:

| PPE Type | Specification | Citations |

| Eye/Face Protection | Chemical safety goggles or glasses and a face shield. | [1][8][11][12][13] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile or rubber), a lab coat, and a complete suit if necessary. | [1][8][11][13][14] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if dust is generated. | [1][8][9][11] |

| Control | Specification | Citations |

| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is preferred to control airborne dust. | [1][8][11][12][14] |

| Safety Stations | Eyewash stations and quick-drench showers must be accessible in areas of use. | [11][12][13] |

| Condition | Requirement | Citations |

| General | Store in a cool, dry, and well-ventilated area in a tightly closed container. | [1][6][8][11][14] |

| Hygroscopic Nature | Due to its deliquescent and hygroscopic nature, store under an inert gas. | [3][9][11] |

| Incompatibilities | Keep away from combustible materials, organic materials, powdered metals, strong reducing agents, and strong acids/bases. | [1][8][11][12][14][15] |

| Storage Class | Store with other inorganic oxidizing hazardous materials. | [2][11] |

Emergency Procedures

In the event of an emergency, follow these established protocols.

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][3][7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to heal. | [1][2][3][6][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. | [1][2][3][6][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][3][7][11] |

For detailed spill cleanup procedures, refer to the workflow diagram below. In general, for a minor spill that laboratory personnel are trained to handle:

-

Evacuate and Ventilate : Ensure the area is clear and well-ventilated.[1][9][11][15]

-

Contain : Prevent the spill from spreading or entering drains.[1][3][11][15]

-

Absorb : Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.[11][16][17]

-

Collect : Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1][11][12][15]

-

Decontaminate : Clean the spill area thoroughly.[16]

-

Dispose : Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1][9][14]

For major spills, evacuate the area and contact emergency services immediately.[15][16][17]

-

This compound is not combustible but is a strong oxidizer and may intensify fires.[2][11][15]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For small fires, flooding quantities of water may be effective.[1][2][11][15]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][11][14][15]

-

Hazardous Decomposition Products : Upon heating, it may decompose to produce toxic fumes of nitrogen oxides (NOx) and iron oxides.[3][11][12][15]

Toxicological Information

Understanding the toxicological profile is essential for risk assessment.

| Effect | Description | Citations |

| Acute Oral Toxicity (LD50) | 3250 mg/kg (Rat) | [2] |

| Acute Health Effects | Causes severe irritation and burns to the skin, eyes, and respiratory tract. Ingestion can lead to poisoning with symptoms like abdominal pain, vomiting, and in severe cases, shock, coma, and death. May also cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. | [4][11][15] |

| Chronic Health Effects | Prolonged inhalation of dust may lead to pulmonary fibrosis. Prolonged ingestion may cause damage to the liver and pancreas. | [11] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [1] |

Visualized Workflows

The following diagrams illustrate the logical steps for safe handling and emergency response.

Caption: Logical workflow for the routine safe handling of this compound.

Caption: Decision workflow for emergency response to incidents involving this compound.

References

- 1. geneseo.edu [geneseo.edu]

- 2. Iron(III) Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. sds.mcmaster.ca [sds.mcmaster.ca]

- 4. Iron nitrate (Fe(NO3)3) nonahydrate | FeH18N3O18 | CID 16211566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. westliberty.edu [westliberty.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound [chemister.ru]

- 11. prochemonline.com [prochemonline.com]

- 12. fishersci.com [fishersci.com]

- 13. media.laballey.com [media.laballey.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemkleancorp.com [chemkleancorp.com]

- 17. jk-sci.com [jk-sci.com]

Iron(III) Nitrate Nonahydrate: A Versatile and Efficient Oxidizing Agent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O, has emerged as a cost-effective, relatively non-toxic, and versatile reagent in organic synthesis. Its utility as an oxidizing agent spans a range of important transformations, including the oxidation of alcohols and thiols, the nitration of aromatic compounds, and unique cyclization reactions. This guide provides a comprehensive overview of its applications, complete with quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its adoption and exploration in research and development.

Oxidation of Alcohols to Carbonyl Compounds

The conversion of alcohols to aldehydes and ketones is a cornerstone transformation in organic chemistry. Iron(III) nitrate nonahydrate, particularly in catalytic systems, offers an efficient and green alternative to traditional heavy-metal-based oxidants.

Catalytic Aerobic Oxidation with TEMPO

A highly effective method for alcohol oxidation involves the use of this compound in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst, utilizing oxygen or air as the terminal oxidant.[1][2] This system is particularly attractive due to its mild reaction conditions and broad substrate scope.

The mechanism of the Fe(NO₃)₃/TEMPO-catalyzed aerobic oxidation is proposed to proceed through a "serial cooperativity" model.[3] In this pathway, iron(III) nitrate initiates a NOₓ-based redox cycle that oxidizes the aminoxyl/hydroxylamine species to the active oxoammonium ion. This oxoammonium species is the primary oxidant for the alcohol.[3]

Caption: Fe/TEMPO Catalyzed Aerobic Alcohol Oxidation Pathway

Quantitative Data for Alcohol Oxidation

The Fe(NO₃)₃/TEMPO system has been successfully applied to a wide variety of alcohols, including primary and secondary benzylic, allylic, and aliphatic alcohols. The addition of catalytic amounts of sodium chloride has been shown to expedite the reaction.[1]

| Entry | Substrate (Alcohol) | Product (Carbonyl) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 2 | 95 |

| 2 | 1-Phenylethanol | Acetophenone | 1.5 | 98 |

| 3 | Cinnamyl alcohol | Cinnamaldehyde | 2 | 93 |